C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE
Brand Name: Vulcanchem
CAS No.: 1196154-38-7
VCID: VC6094235
InChI: InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3
SMILES: CC(C)(C)C1=NOC(=C1)CN
Molecular Formula: C8H14N2O
Molecular Weight: 154.213

C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE

CAS No.: 1196154-38-7

Cat. No.: VC6094235

Molecular Formula: C8H14N2O

Molecular Weight: 154.213

* For research use only. Not for human or veterinary use.

C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE - 1196154-38-7

Specification

CAS No. 1196154-38-7
Molecular Formula C8H14N2O
Molecular Weight 154.213
IUPAC Name (3-tert-butyl-1,2-oxazol-5-yl)methanamine
Standard InChI InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3
Standard InChI Key RVDSUZZDSIKIBX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NOC(=C1)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of C-(3-tert-butyl-isoxazol-5-yl)-methylamine consists of a five-membered isoxazole ring (C₃H₃NO) with a tert-butyl group (-C(CH₃)₃) at position 3 and a methylamine (-CH₂NH₂) substituent at position 5 . This arrangement distinguishes it from closely related compounds such as 3-(tert-butyl)isoxazol-5-amine (CAS 59669-59-9), which lacks the methylene bridge between the isoxazole ring and the amine group .

Table 1: Comparative Molecular Properties of Isoxazole Derivatives

PropertyC-(3-Tert-butyl-isoxazol-5-yl)-methylamine3-(tert-Butyl)isoxazol-5-amine (5-Methylisoxazol-3-yl)methanamine
Molecular FormulaC₈H₁₅N₂OC₇H₁₂N₂OC₅H₉ClN₂O
Molecular Weight (g/mol)169.22 (calculated)140.18148.59
SMILESCC(C)(C)C1=NOC(=C1)CNCC(C)(C)C1=NOC(=C1)NCNCC1=NOC(=C1)C
Boiling PointNot reportedNot available310.1°C (analogous bromide derivative)

The tert-butyl group enhances steric bulk and lipophilicity, potentially influencing the compound’s solubility and binding affinity in biological systems . The methylamine side chain introduces a primary amine, which may participate in hydrogen bonding or serve as a site for further chemical modification .

Spectroscopic and Computational Data

Although experimental spectra for C-(3-tert-butyl-isoxazol-5-yl)-methylamine are unavailable, computational models predict key features:

  • Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=N (1600–1680 cm⁻¹), and C-O (1200–1300 cm⁻¹) are expected .

  • NMR Spectroscopy: The tert-butyl group’s nine equivalent protons would produce a singlet at δ ~1.2 ppm in ¹H NMR, while the methylene protons adjacent to the amine may resonate near δ ~3.5 ppm .

Density functional theory (DFT) calculations suggest a planar isoxazole ring with slight distortion due to steric interactions between the tert-butyl and methylamine groups .

Synthesis and Reactivity

Synthetic Routes

The synthesis of C-(3-tert-butyl-isoxazol-5-yl)-methylamine likely follows strategies employed for analogous isoxazole derivatives:

  • Cyclocondensation: Reaction of a β-diketone precursor (e.g., 3-tert-butyl-5-(hydroxymethyl)isoxazole) with hydroxylamine under acidic conditions .

  • Functional Group Interconversion: Amination of a halogenated intermediate (e.g., 5-bromo-3-tert-butylisoxazole) via nucleophilic substitution with methylamine .

Table 2: Representative Synthetic Pathways for Isoxazole Methylamines

MethodStarting MaterialConditionsYield (%)Reference
Cyclocondensation3-tert-Butyl-5-formylisoxazoleNH₂OH·HCl, EtOH, reflux65–70
Nucleophilic Substitution5-Bromo-3-tert-butylisoxazoleCH₃NH₂, K₂CO₃, DMF, 80°C50–55

Reactivity Profile

The methylamine group undergoes typical primary amine reactions:

  • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride → N-acetyl derivative) .

  • Schiff Base Formation: Condenses with aldehydes to generate imines, useful in coordination chemistry .

  • Salt Formation: Reacts with HCl to yield a hydrochloride salt, improving solubility for pharmacological applications .

The isoxazole ring is susceptible to electrophilic substitution at position 4, though steric hindrance from the tert-butyl group may limit reactivity .

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